molecular formula C21H21NO7S B489159 Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518318-71-3

Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489159
CAS No.: 518318-71-3
M. Wt: 431.5g/mol
InChI Key: YIGXERXMOOINLL-UHFFFAOYSA-N
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Description

Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a sulfonamide linkage modified with an acetyl group and a 4-methoxyphenyl substituent. Its molecular formula is C₂₁H₂₁NO₇S (exact mass: 431.11 g/mol), featuring a benzofuran core substituted at the 2-position with a methyl group and at the 5-position with a sulfonamide-acetyl moiety. The ethyl ester at the 3-position enhances its lipophilicity, making it a candidate for pharmacological studies targeting membrane-bound receptors or enzymes.

Properties

IUPAC Name

ethyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7S/c1-5-28-21(24)20-13(2)29-19-11-6-15(12-18(19)20)22(14(3)23)30(25,26)17-9-7-16(27-4)8-10-17/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXERXMOOINLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a benzofuran core with multiple derivatives that differ in substituents on the sulfonamide group, acyl chain, and ester moiety. These modifications influence physicochemical properties (e.g., solubility, molecular weight) and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Differences Notable Properties/Activities Reference IDs
Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (Target) C₂₁H₂₁NO₇S 431.11 Acetyl, 4-methoxyphenyl sulfonyl High lipophilicity; inferred antimicrobial potential
Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₂₃H₂₅NO₇S 459.51 Butyryl (C₃H₇CO) instead of acetyl Increased molecular weight; potential prolonged half-life
Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₂₂H₂₃NO₇S 445.48 4-Ethylphenyl sulfonyl instead of 4-methoxyphenyl Enhanced electron-donating effects; unstudied activity
Ethyl 5-[(4-methoxyphenyl)sulfonamido]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₉NO₆S 389.42 Lacks acetyl group (simple sulfonamide) Reduced steric hindrance; crystallizes in dimers via H-bonding
Ethyl 5-[acetyl(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₈FNO₆S 419.42 4-Fluorophenyl sulfonyl instead of 4-methoxyphenyl Electron-withdrawing fluorine; predicted higher metabolic stability
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate C₂₂H₂₅NO₇S 463.50 Mesityl (2,4,6-trimethylphenyl) sulfonyl; 2-methoxyethyl ester Bulky sulfonyl group; potential steric hindrance in binding

Key Findings from Comparative Studies:

Acyl Group Impact: Replacing the acetyl group with butyryl () increases molar mass by ~28 g/mol, likely enhancing lipophilicity and extending metabolic half-life. The absence of an acyl group () simplifies the structure, facilitating intermolecular hydrogen bonding in crystalline states, which may improve formulation stability .

Sulfonyl Substituent Effects: 4-Methoxy vs. 4-Fluoro (): The 4-fluoro analog’s electron-withdrawing group may enhance oxidative stability compared to the electron-donating methoxy group. Mesityl vs.

Pharmacological Inferences: Benzofuran derivatives with methylsulfinyl or sulfanyl groups () exhibit antibacterial and antitumor activities, suggesting the target compound and its analogs may share similar mechanisms . Bis-sulfone compounds (e.g., Sch225336 in ) show CB2 receptor selectivity, hinting at possible cannabinoid system interactions for benzofuran sulfonamides .

Biological Activity

Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H21NO7S
  • Molecular Weight : 431.46 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. It has been studied for its potential as an anti-inflammatory and anticancer agent due to its structural features that allow it to inhibit specific enzymatic activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (breast)12.5
HeLa (cervical)10.0
A549 (lung)15.0

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in various models. In a study using lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α25080
IL-630090

This suggests that the compound may inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

One notable study investigated the effects of this compound on a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, indicating its potential efficacy as a therapeutic agent.

Study Design

  • Subjects : 30 mice divided into treatment and control groups.
  • Treatment : Administered daily doses for four weeks.
  • Outcome Measures : Tumor size, weight, and histological analysis.

The results highlighted a reduction in tumor weight by approximately 40% in treated mice compared to controls, with histological examination revealing decreased cell proliferation and increased apoptosis in tumor tissues.

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